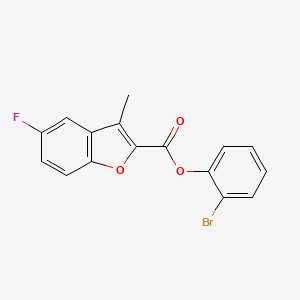
2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate, also known as BMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BMF is a benzofuran derivative that contains a bromine and fluorine atom in its structure, making it an interesting compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer growth and inflammation. 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. By inhibiting HDACs, 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been shown to reduce inflammation and improve symptoms of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. Additionally, 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its potential toxicity and side effects must be carefully evaluated.
Future Directions
There are several future directions for the study of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate. One potential direction is the development of new drugs based on the structure of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate. By modifying the structure of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate, it may be possible to create more potent and selective inhibitors of specific enzymes and pathways. Additionally, the use of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate in combination with other drugs may lead to synergistic effects that enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate can be achieved through the reaction of 2-bromophenyl acetic acid with 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate as a white solid with a high purity.
Scientific Research Applications
2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been extensively studied for its potential applications in the development of new drugs. Its unique structure and properties make it an interesting compound for the design of novel therapeutics. 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-bromophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has been investigated for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in animal models.
properties
IUPAC Name |
(2-bromophenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO3/c1-9-11-8-10(18)6-7-13(11)20-15(9)16(19)21-14-5-3-2-4-12(14)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUTTXJSXTYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5132079.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)

![4-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B5132108.png)
![ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)

![dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate](/img/structure/B5132143.png)
![2-(4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5132145.png)
![methyl N-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5132168.png)
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5132169.png)
![7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5132174.png)